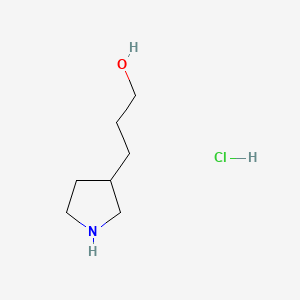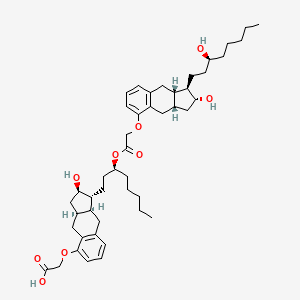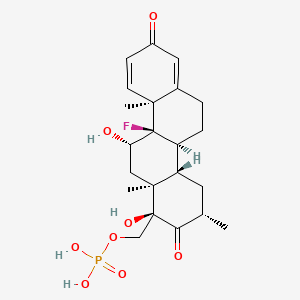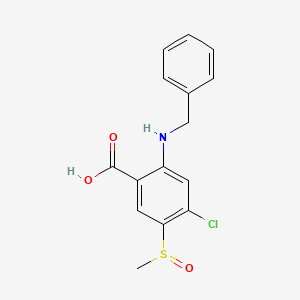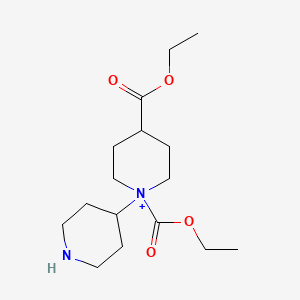
Diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate is a compound that belongs to the class of dihydropyridines These compounds are known for their wide range of biological activities and are extensively used in the pharmaceutical industry The structure of this compound includes a piperidine ring, which is a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate can be synthesized using the Hantzsch reaction, which is a multicomponent reaction involving the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is typically carried out under solvent-free conditions using a heterogeneous catalyst such as magnesium spinel ferrite nanoparticles (MgFe2O4 MNPs). The reaction conditions include heating the reaction mixture at a specific temperature for a certain period, followed by purification of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce amines or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate for treating various diseases, such as hypertension and cardiovascular disorders.
Wirkmechanismus
The mechanism of action of diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with calcium channels, inhibiting the influx of calcium ions into cells. This action leads to a decrease in intracellular calcium levels, which in turn affects various cellular processes such as muscle contraction and neurotransmitter release. The compound’s ability to modulate calcium channels makes it a potential candidate for treating cardiovascular diseases .
Vergleich Mit ähnlichen Verbindungen
Diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate can be compared with other similar compounds, such as:
- Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPB)
- Diethyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPF)
- Diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPP)
These compounds share a similar dihydropyridine core structure but differ in their substituents, which can lead to variations in their biological activities and applications.
Eigenschaften
Molekularformel |
C16H29N2O4+ |
|---|---|
Molekulargewicht |
313.41 g/mol |
IUPAC-Name |
diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate |
InChI |
InChI=1S/C16H29N2O4/c1-3-21-15(19)13-7-11-18(12-8-13,16(20)22-4-2)14-5-9-17-10-6-14/h13-14,17H,3-12H2,1-2H3/q+1 |
InChI-Schlüssel |
UEKPCEIYMUCSGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC[N+](CC1)(C2CCNCC2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


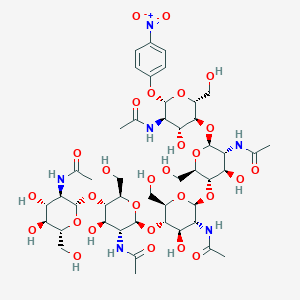
![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate](/img/structure/B13862978.png)




![2-(3-(trifluoromethyl)phenyl)-3H-benzo[d]imidazol-5-amine](/img/structure/B13863007.png)
